molecular formula C21H21N3O3S B2868262 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 946219-45-0

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No. B2868262
CAS RN: 946219-45-0
M. Wt: 395.48
InChI Key: IMBMCPZXFJZMIF-UHFFFAOYSA-N
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Description

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research has shown that derivatives of acetamide, including those related to the specified compound, have been synthesized and evaluated for their anticancer activities. For instance, a study by Horishny, Arshad, and Matiychuk (2021) explored the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, evaluating their anticancer activities against leukemia cell lines. These compounds demonstrated potent and selective cytotoxic effects, highlighting their potential as anticancer agents Horishny, V., Arshad, M., & Matiychuk, V. (2021). Russian Journal of Organic Chemistry.

Crystal Structure Analysis

The crystal structures of compounds related to the specified molecule have been determined, providing insights into their molecular conformation and potential interaction mechanisms. Subasri et al. (2016, 2017) reported on the crystal structures of similar acetamide derivatives, revealing their folded conformation and the presence of intramolecular hydrogen bonds, which stabilize their structure. These studies contribute to understanding the structural aspects that may influence the biological activity of these compounds Subasri, S., et al. (2016, 2017). Acta Crystallographica Section E: Crystallographic Communications.

Synthesis of Biologically Active Compounds

Further research has focused on the synthesis of various heterocyclic compounds using furan-2-ylmethyl derivatives as building blocks. Aniskova, Grinev, and Yegorova (2017) discussed the synthesis of new biologically active compounds containing pyridine and pyridazine fragments, aiming to develop molecules with potential pharmacological applications. The introduction of heterocyclic fragments was shown to influence the reaction routes and the biological activity of the synthesized compounds, demonstrating the versatility of these derivatives in drug development Aniskova, T., Grinev, V., & Yegorova, A. (2017). Molecules.

Antimicrobial and Anti-inflammatory Properties

Selvam, Karthik, Palanirajan, and Ali (2012) investigated thiazolopyrimidine derivatives, including furan-2-yl components, for their antinociceptive and anti-inflammatory properties. These studies illustrate the potential of such compounds in developing new therapeutic agents with specific biological activities Selvam, T., et al. (2012). Toxicological & Environmental Chemistry.

properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-6-2-3-9-17(14)22-19(25)13-28-20-16-8-4-10-18(16)24(21(26)23-20)12-15-7-5-11-27-15/h2-3,5-7,9,11H,4,8,10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBMCPZXFJZMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide

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